![molecular formula C6H14O B1346969 2,3-Dimethyl-2-butanol CAS No. 594-60-5](/img/structure/B1346969.png)
2,3-Dimethyl-2-butanol
Overview
Description
2,3-Dimethyl-2-butanol is a major product of aging . It has been used to study the absolute rate coefficient of the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .
Synthesis Analysis
2,3-Dimethyl-2-butanol can be synthesized from 2,3-dimethyl-2-butene . The synthesis involves the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-2-butanol is C6H14O . The InChIKey is IKECULIHBUCAKR-UHFFFAOYAD .Chemical Reactions Analysis
2,3-Dimethyl-2-butanol has been used in the study of the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .Physical And Chemical Properties Analysis
2,3-Dimethyl-2-butanol has a molecular weight of 102.17 g/mol . It is a liquid at room temperature with a refractive index of 1.417 . The boiling point is 120-121 °C, and the melting point is -14 °C . The density is 0.823 g/mL at 25 °C .Scientific Research Applications
Chemical Synthesis
2,3-Dimethyl-2-butanol is used as a building block in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals, making it valuable in the field of organic synthesis.
Aging Studies
Interestingly, 2,3-Dimethyl-2-butanol is a major product of aging . This makes it a useful compound in gerontology research, helping scientists understand the biochemical changes that occur as organisms age.
Reaction with Hydroxyl Radical
The compound has been used to study the absolute rate coefficient of the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol . This kind of research is important in fields like atmospheric chemistry, where hydroxyl radicals play a key role in the degradation of many pollutants.
Substrate in Oxidation Studies
3,3-Dimethyl-2-butanol (a closely related compound) can be used as a substrate to study the oxidation of secondary alcohols to ketones using cyclic microwave heating technique . This kind of research can help improve efficiency and selectivity in chemical reactions.
Preparation of Aryl Ethers
3,3-Dimethyl-2-butanol can also be used to prepare aryl ethers by reacting with aryl iodide using 4-pyrrolidinopyridine ligand via Cu-catalyzed Ullmann reaction . Aryl ethers are important in a variety of fields, including pharmaceuticals and materials science.
Mechanism of Action
Mode of Action
Alcohols typically act by modifying the structure and function of proteins, often through hydrogen bonding or by altering the lipid bilayer of cell membranes .
Biochemical Pathways
It’s known that alcohols can affect various biochemical pathways, including those involved in signal transduction, enzyme activation, and membrane transport .
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on the behavior of similar alcohols, it may cause changes in cell membrane fluidity, alterations in enzyme activity, and disruptions in cell signaling .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,3-Dimethyl-2-butanol. For example, higher temperatures may increase the volatility and evaporation rate of the compound .
Safety and Hazards
properties
IUPAC Name |
2,3-dimethylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECULIHBUCAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208126 | |
Record name | 2,3-Dimethylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-2-butanol | |
CAS RN |
594-60-5 | |
Record name | 2,3-Dimethyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-2-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thexyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYL-2-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE5U7S6W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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